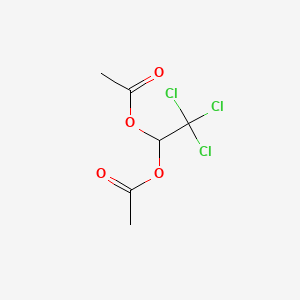
2,2,2-Trichloroethane-1,1-diyl Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethane-1,1-diyl Diacetate is an organic compound with the molecular formula C6H7Cl3O4 It is a derivative of 2,2,2-trichloroethane, where the hydrogen atoms on the carbon atoms are replaced by acetate groups
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethane-1,1-diyl Diacetate can be synthesized through the acetylation of 2,2,2-trichloroethane-1,1-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the diol to the diacetate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction is conducted in a reactor where 2,2,2-trichloroethane-1,1-diol is mixed with acetic anhydride and a catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethane-1,1-diyl Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2,2-trichloroethane-1,1-diol and acetic acid.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups.
Major Products Formed
Hydrolysis: 2,2,2-Trichloroethane-1,1-diol and acetic acid.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethane-1,1-diyl Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the trichloro group can interact with cellular components, potentially leading to changes in cellular function and metabolism.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethane-1,1-diol: A precursor to the diacetate, with similar chemical properties but different reactivity.
2,2,2-Trichloroethane-1,1-diyl Dibromide: Another derivative of 2,2,2-trichloroethane, with bromine atoms instead of acetate groups.
2,2,2-Trichloroethane-1,1-diyl Dimethyl Ether: A compound with ether groups instead of acetate groups.
Uniqueness
2,2,2-Trichloroethane-1,1-diyl Diacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of acetate groups makes it more reactive in hydrolysis and substitution reactions compared to its diol and dibromide counterparts.
特性
分子式 |
C6H7Cl3O4 |
|---|---|
分子量 |
249.5 g/mol |
IUPAC名 |
(1-acetyloxy-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-5(6(7,8)9)13-4(2)11/h5H,1-2H3 |
InChIキー |
IWIWETTVPPKULN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


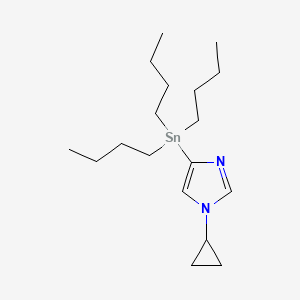

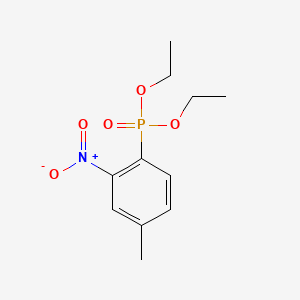
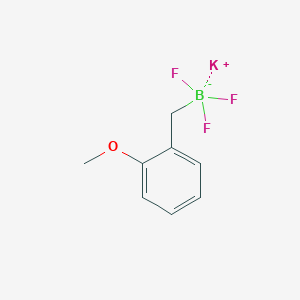
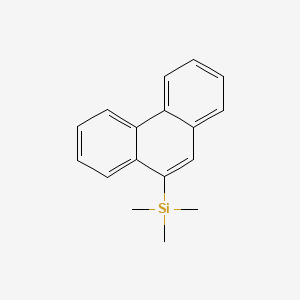
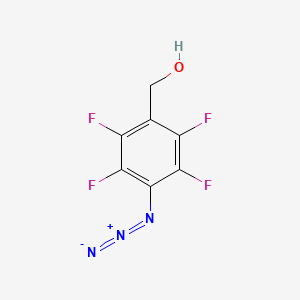
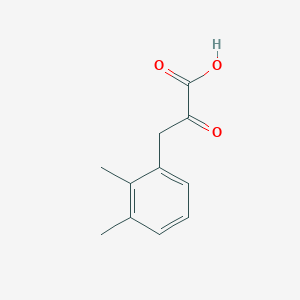
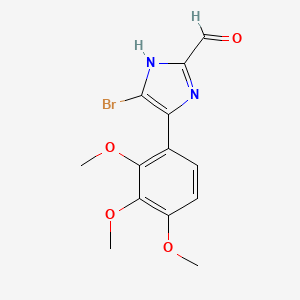

![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
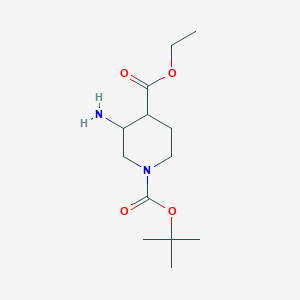
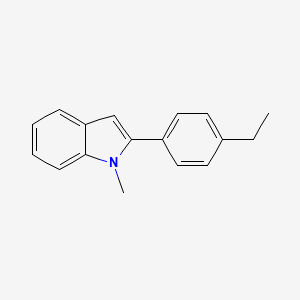
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
